

Avermectin B1a Monosaccharide: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Avermectin B1a monosaccharide

Cat. No.: B12348838

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Introduction

Avermectin B1a, a potent anthelmintic and insecticidal agent, is a macrocyclic lactone produced by the bacterium *Streptomyces avermitilis*.^{[1][2]} Its biological activity is primarily mediated through the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death.^{[1][3][4][5]} **Avermectin B1a monosaccharide** is a key derivative of the parent compound, formed by the selective hydrolysis of the terminal oleandrose sugar.^[1] While it retains some biological activity, its profile is distinct from the disaccharide parent molecule, notably being a potent inhibitor of nematode larval development but lacking paralytic activity.^[1] This review provides an in-depth technical guide to the synthesis, biological activity, and mechanism of action of **Avermectin B1a monosaccharide**, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	71831-09-9	[1] [6] [7]
Molecular Formula	C41H60O11	[1] [6] [7]
Molecular Weight	728.9 g/mol	[1] [6]
Solubility	Soluble in Ethanol, Methanol, DMSO, DMF	[1] [6]
Storage Temperature	-20°C	[1] [6]

Quantitative Biological Data

The biological activity of **Avermectin B1a monosaccharide** has been characterized in several invertebrate systems. While extensive quantitative data is more readily available for the parent Avermectin B1a, key data points for the monosaccharide and its comparison to the parent compound are summarized below.

Compound	Assay	Organism/System	Value	Reference
Avermectin B1a monosaccharide	Minimum Active Concentration (MAC)	Caenorhabditis elegans	0.1 μ M	[6]
Dihydroavermectin in B1a monosaccharide	Potency in reducing membrane resistance	Lined shore crab (Pachygrapsus crassipes) muscle	10-fold less potent than Dihydroavermectin in B1a	[8]
Avermectin B1a	Binding Affinity (Kd) - High Affinity Site	Rat cerebellar granule neurons	5 nM	[3]
Avermectin B1a	Binding Affinity (Kd) - Low Affinity Site	Rat cerebellar granule neurons	815 nM	[3]
Avermectin B1a	Inhibition of [3H]ethynylbicycloorthobenzoate binding (IC50)	Rat cerebellar granule neurons	866 nM	[3]
Avermectin B1a	Inhibition of [3H]AVM B1a binding (IC50)	Intact cerebellar neurons	120 nM	[4]

Experimental Protocols

Synthesis of Avermectin B1a Monosaccharide via Acid Hydrolysis

This protocol describes the selective removal of the terminal oleandrose from Avermectin B1a.

Materials:

- Avermectin B1a

- Sulfuric acid (H_2SO_4), 1% in 2-propanol
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Acetone
- Round bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Glass column for chromatography

Procedure:

- Dissolve Avermectin B1a in 2-propanol in a round bottom flask.
- Add 1% sulfuric acid in 2-propanol to the solution.
- Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Once the reaction is complete (disappearance of starting material), quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.
- Extract the aqueous layer with ethyl acetate (3x).

- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane-acetone gradient to yield pure **Avermectin B1a monosaccharide**.

Caenorhabditis elegans Lethality Assay

This protocol is a general method for assessing the toxicity of compounds to the nematode *C. elegans*.

Materials:

- Nematode Growth Medium (NGM) agar plates
- *E. coli* OP50 culture
- Synchronized population of L4 stage *C. elegans*
- **Avermectin B1a monosaccharide** stock solution in a suitable solvent (e.g., DMSO)
- M9 buffer
- Platinum wire worm pick
- Incubator at 20°C

Procedure:

- Prepare NGM plates and seed them with a lawn of *E. coli* OP50. Allow the lawn to grow overnight at 37°C.
- Add the desired concentrations of **Avermectin B1a monosaccharide** to the surface of the NGM plates. Include a solvent control. Allow the plates to dry.

- Synchronize a population of *C. elegans* to the L4 larval stage.
- Transfer a defined number of L4 worms (e.g., 20-30) to each experimental and control plate.
- Incubate the plates at 20°C.
- Assess worm viability at regular intervals (e.g., 24, 48, 72 hours) by gently prodding them with a platinum wire pick. Worms that do not respond to touch are scored as dead.
- Calculate the percentage of survival for each concentration and time point.

Electrophysiological Recording from Shore Crab Muscle

This protocol outlines the general procedure for measuring the effects of **Avermectin B1a monosaccharide** on the membrane potential of crab muscle fibers.

Materials:

- Lined shore crab (*Pachygrapsus crassipes*)
- Dissection tools
- Perfusion chamber
- Crab saline solution
- **Avermectin B1a monosaccharide** stock solution
- Glass microelectrodes
- Micromanipulator
- Amplifier
- Oscilloscope and data acquisition system

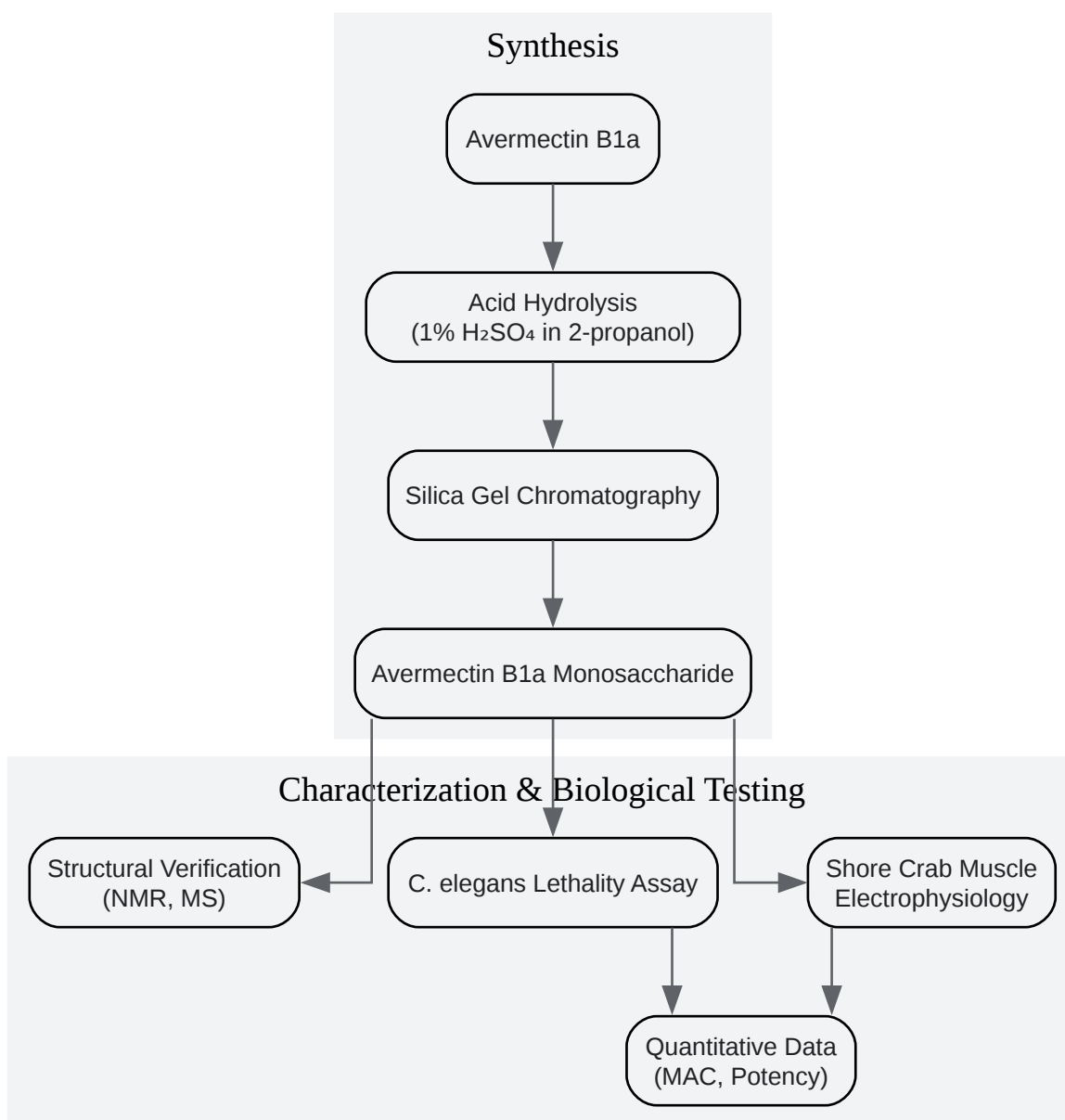
Procedure:

- Dissect the stretcher muscle from the leg of a shore crab.

- Mount the muscle preparation in a perfusion chamber and continuously perfuse with crab saline.
- Impale a muscle fiber with a glass microelectrode filled with 3 M KCl to record the membrane potential.
- Allow the preparation to stabilize and record the resting membrane potential and any spontaneous postsynaptic potentials.
- Apply **Avermectin B1a monosaccharide** at the desired concentration by adding it to the perfusing saline.
- Record changes in the membrane potential and input resistance in response to the compound.
- To measure input resistance, inject current pulses through the recording electrode or a second intracellular electrode.

Visualizations

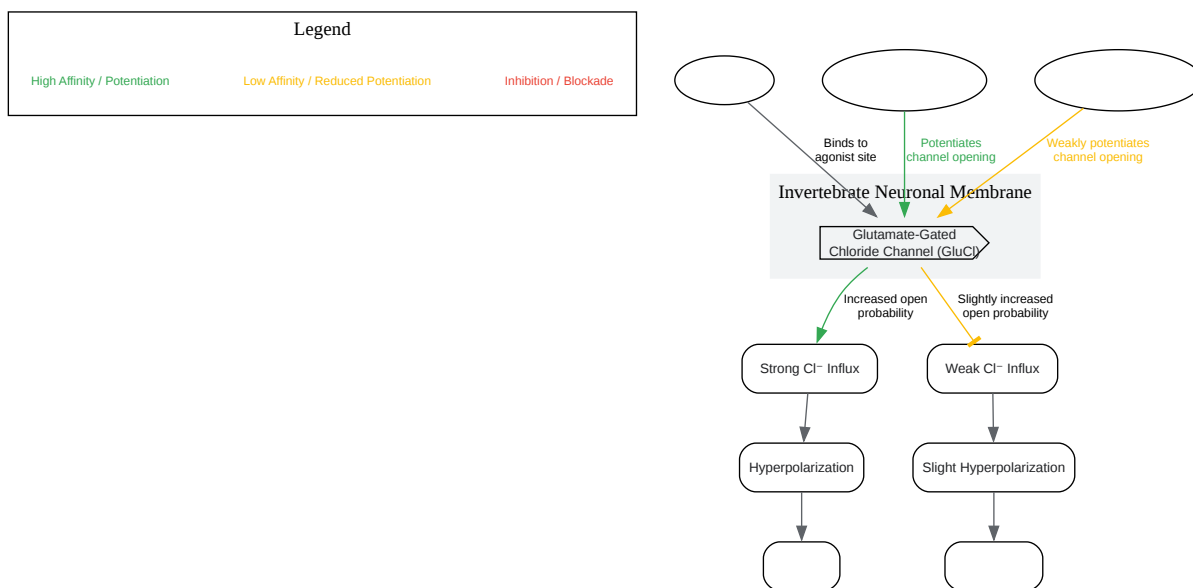
Logical Workflow for Synthesis and Characterization



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Caption: Workflow for the synthesis and biological evaluation of **Avermectin B1a monosaccharide**.

Proposed Signaling Pathway and Mechanism of Action



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Caption: Proposed mechanism highlighting the differential effects of Avermectin B1a and its monosaccharide.

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